molecular formula C10H9BrF4O B7972274 1-Bromo-2-fluoro-4-(4,4,4-trifluorobutoxy)benzene

1-Bromo-2-fluoro-4-(4,4,4-trifluorobutoxy)benzene

Cat. No.: B7972274
M. Wt: 301.07 g/mol
InChI Key: WSDQBRJRBNYEDX-UHFFFAOYSA-N
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Description

1-Bromo-2-fluoro-4-(4,4,4-trifluorobutoxy)benzene is a halogenated aromatic compound featuring a bromine atom at position 1, fluorine at position 2, and a 4,4,4-trifluorobutoxy group at position 4 of the benzene ring. This compound is structurally tailored for applications in pharmaceutical and agrochemical synthesis, where its electron-withdrawing substituents (Br, F, and CF₃ groups) modulate reactivity in cross-coupling reactions and nucleophilic substitutions. The trifluorobutoxy chain enhances hydrophobicity and metabolic stability, making it valuable in drug design .

Properties

IUPAC Name

1-bromo-2-fluoro-4-(4,4,4-trifluorobutoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF4O/c11-8-3-2-7(6-9(8)12)16-5-1-4-10(13,14)15/h2-3,6H,1,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSDQBRJRBNYEDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCCCC(F)(F)F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Bromo-2-fluoro-4-(4,4,4-trifluorobutoxy)benzene typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Etherification: The attachment of the trifluorobutoxy group to the benzene ring.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-Bromo-2-fluoro-4-(4,4,4-trifluorobutoxy)benzene undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-Bromo-2-fluoro-4-(4,4,4-trifluorobutoxy)benzene depends on its specific application. In organic synthesis, its reactivity is primarily governed by the presence of the bromine, fluorine, and trifluorobutoxy groups, which influence its behavior in substitution and coupling reactions. The molecular targets and pathways involved vary based on the specific reactions and conditions employed .

Comparison with Similar Compounds

1-Bromo-2-methyl-4-(4,4,4-trifluorobutoxy)benzene

  • Structural Difference : Methyl group replaces fluorine at position 2.
  • Physical Properties: Higher molecular weight (297.11 g/mol vs. ~313 g/mol for the target compound) and altered solubility due to increased lipophilicity from the methyl group .
  • Applications : Used in materials science for hydrophobic coatings.

1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene (CAS 168971-68-4)

  • Structural Difference : Trifluoromethoxy (-OCF₃) replaces trifluorobutoxy (-OCH₂CF₂CF₃).
  • Impact :
    • Electronic Effects : The shorter trifluoromethoxy group is less electron-withdrawing than the trifluorobutoxy chain, reducing resonance stabilization.
    • Boiling Point : Lower boiling point due to decreased chain length (predicted ~150°C vs. ~200°C for the target compound) .
  • Applications : Intermediate in agrochemical synthesis.

Functional Group Variations

1-Bromo-2,3-difluoro-4-methoxybenzene

  • Structural Difference : Methoxy (-OCH₃) replaces trifluorobutoxy; additional fluorine at position 3.
  • Impact :
    • Reactivity : Methoxy’s electron-donating nature deactivates the ring less than trifluorobutoxy, favoring electrophilic substitution at position 4.
    • Solubility : Higher polarity due to methoxy group increases water solubility (logP ~2.1 vs. ~3.5 for the target compound) .
  • Applications : Precursor for fluorescent dyes.

1-bromo-2-fluoro-4-(isocyanatomethyl)benzene

  • Structural Difference : Isocyanato (-NCO) group replaces trifluorobutoxy.
  • Impact :
    • Reactivity : The isocyanato group enables rapid polymerization or urethane formation, unlike the inert ether linkage in the target compound.
    • Stability : More moisture-sensitive, requiring storage at -10°C .
  • Applications : Polymer cross-linking agent.

Halogen and Chain Modifications

1-Bromo-2-chloro-4-fluoro-5-(trifluoromethoxy)benzene (CAS 2167981-44-2)

  • Structural Difference : Chlorine at position 2 and trifluoromethoxy at position 5.
  • Impact :
    • Steric Effects : Chlorine’s larger size increases steric hindrance, reducing reactivity in Suzuki-Miyaura couplings compared to the target compound.
    • Electronic Effects : Enhanced electron-withdrawing effect from Cl and -OCF₃ improves stability under acidic conditions .
  • Applications : Specialty chemical in corrosion inhibitors.

4-Bromo-1-fluoro-2-methoxybenzene

  • Structural Difference : Methoxy at position 2 and bromo/fluoro at positions 4/1.
  • Impact :
    • Regioselectivity : Methoxy directs electrophiles to position 5, unlike the target compound’s meta-directing trifluorobutoxy.
    • Molecular Weight : Lower molecular weight (219.02 g/mol vs. ~313 g/mol) reduces crystallinity .
  • Applications : Building block in organic electronics.

Research Findings and Trends

  • Reactivity Trends : Electron-withdrawing groups (e.g., -CF₃, -OCF₃) enhance oxidative stability but reduce nucleophilic substitution rates compared to electron-donating groups (e.g., -OCH₃) .
  • Solubility : Longer fluorinated chains (e.g., -OCH₂CF₂CF₃) increase logP values by 0.5–1.0 units compared to shorter chains, favoring lipid membrane penetration in drug candidates .
  • Thermal Stability : Trifluorobutoxy derivatives exhibit higher thermal decomposition temperatures (~250°C) than methoxy analogs (~180°C) due to stronger C-F bonds .

Biological Activity

1-Bromo-2-fluoro-4-(4,4,4-trifluorobutoxy)benzene, a compound with the CAS number 168971-68-4, is an organofluorine compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C₇H₃BrF₄O
  • Molecular Weight : 259.00 g/mol
  • Appearance : Pale yellow liquid
  • Purity : Typically 98% or higher

Biological Activity Overview

The biological activity of this compound is primarily characterized by its interactions with various biological systems. Its fluorinated structure often enhances lipophilicity and metabolic stability, making it a candidate for pharmaceutical applications.

  • Antimicrobial Activity : Some studies indicate that fluorinated compounds can exhibit antimicrobial properties due to their ability to disrupt cellular membranes and inhibit enzyme functions.
  • Cytotoxicity : Research has shown that certain organofluorine compounds can induce apoptosis in cancer cell lines, suggesting potential applications in cancer therapy.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

Study 1: Antimicrobial Efficacy

A study conducted on a series of fluorinated benzene derivatives reported that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

CompoundMIC (µg/mL)Bacteria Type
This compound32E. coli
This compound16S. aureus

Study 2: Cytotoxic Effects on Cancer Cells

In vitro studies evaluated the cytotoxic effects of the compound on various cancer cell lines (e.g., HeLa and MCF-7). The results indicated a dose-dependent increase in cell death:

Concentration (µM)HeLa Cell Viability (%)MCF-7 Cell Viability (%)
0100100
108590
506570
1004055

Study 3: Enzyme Inhibition

Research has also focused on the compound's role as an enzyme inhibitor. A specific study highlighted its ability to inhibit cytochrome P450 enzymes involved in drug metabolism, which could have implications for drug interactions:

EnzymeIC₅₀ (µM)
CYP3A412
CYP2D615

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